Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
CAS No.: 68015-60-1
Cat. No.: VC1966761
Molecular Formula: C27H26N2O6S2
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68015-60-1 |
---|---|
Molecular Formula | C27H26N2O6S2 |
Molecular Weight | 538.6 g/mol |
IUPAC Name | [4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate |
Standard InChI | InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 |
Standard InChI Key | XSHPYHIIELUPAR-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N |
Introduction
Chemical Identity and Structure
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is an organic compound characterized by its unique molecular structure consisting of two aminobenzenesulphonate groups linked to an isopropylidenedi-1,4-phenylene backbone. This structure provides the compound with distinctive chemical reactivity and application potential.
Chemical Identification Parameters
Parameter | Value |
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CAS Number | 68015-60-1 |
Molecular Formula | C27H26N2O6S2 |
Molecular Weight | 538.6 g/mol |
IUPAC Name | [4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate |
EINECS | 268-141-2 |
InChI | InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 |
SMILES | CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N |
The compound features a central isopropyl group connecting two phenylene rings, each bonded to an aminobenzenesulphonate unit through oxygen atoms. This chemical architecture contributes to its effectiveness in various applications, particularly in organic synthesis and dye production .
Structural Characteristics
The molecular structure of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) includes several functional groups that determine its chemical behavior. The presence of two amino groups (-NH2) attached to the benzenesulphonate moieties provides reactive sites for further chemical modifications. The sulphonate groups (-SO3) contribute to the compound's water solubility and ability to form ionic bonds with other molecules .
Physical and Chemical Properties
Understanding the physical and chemical properties of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is essential for its proper handling, storage, and application in various settings.
Physical Properties
Property | Value | Source |
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Physical Appearance | Grey-white crystalline powder | |
Melting Point | 158-159°C | |
Boiling Point | 742.0±60.0°C (Predicted) | |
Density | 1.365 g/cm³ | |
pKa | -1.19±0.10 (Predicted) |
The compound is relatively stable at room temperature, with a moderately high melting point that indicates the strength of intermolecular forces within its crystal structure .
Chemical Stability and Reactivity
Synthesis and Preparation Methods
The synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves a multi-step process that requires precise control of reaction conditions to ensure high yield and purity.
Standard Synthetic Route
The preparation typically begins with the reaction of 1,4-phenylene diisocyanate with 2-aminobenzenesulfonic acid under controlled conditions. This reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
The synthesis pathway involves several key steps:
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Initial reaction between the diisocyanate and aminobenzenesulfonic acid
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Formation of intermediate compounds
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Final conversion to the desired product through controlled reaction conditions
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Purification processes to obtain the compound with appropriate purity
Quality Control Parameters
Manufacturing of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) requires strict quality control to ensure consistency in product characteristics. Key parameters monitored during production include reaction temperature, reagent purity, reaction time, and final product purity.
Biochemical Properties
The biochemical properties of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) significantly influence its behavior in biological systems and determine its potential applications in biological research.
Molecular Interactions
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) exhibits notable interactions with various biomolecules. The compound's sulphonate groups form strong ionic bonds with positively charged amino acid residues in proteins, which can affect protein conformation and stability. Additionally, the aminobenzenesulphonate moieties participate in hydrogen bonding and hydrophobic interactions, further influencing the biochemical properties of the proteins it interacts with.
These molecular interactions are crucial for understanding the compound's effects on biological systems and its potential applications in biochemical research.
Cellular Effects
Research has demonstrated that Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can impact several cellular processes. It influences cell signaling pathways by interacting with key signaling proteins, potentially altering their activity and downstream effects. The compound also affects gene expression through binding to transcription factors or other regulatory proteins, thereby modulating specific gene transcription.
Furthermore, the compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels. These cellular effects highlight the compound's potential significance in biological research and its possible applications in studying cellular processes.
Molecular Mechanism of Action
The molecular mechanism of action of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves specific interactions at the molecular level. The compound binds to biomolecules such as enzymes and receptors through its sulphonate and aminobenzenesulphonate groups. These interactions can result in enzyme inhibition or activation, depending on the binding nature.
Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes. This molecular mechanism underlies the compound's effects on cellular functions and biochemical pathways.
Chemical Reactions
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) participates in various chemical reactions that demonstrate its versatility as a chemical reagent.
Oxidation Reactions
The compound undergoes oxidation when exposed to strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions lead to the formation of sulfonic acid derivatives with altered chemical properties.
Reduction Reactions
Reduction of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions result in the formation of amine derivatives with different reactivity profiles.
Substitution Reactions
The compound participates in nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles such as halides or alkoxides. These substitution reactions are valuable in the synthesis of new chemical derivatives with modified properties.
Applications and Uses
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) finds applications across multiple fields due to its unique chemical properties and reactivity.
Dye Synthesis
One of the most significant applications of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is as a building block in the synthesis of azo and disazo organic dyes. Its structure, featuring two amino groups that can undergo diazotization reactions, makes it particularly valuable in the production of complex dye molecules .
The compound's role in dye synthesis involves:
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Acting as a key intermediate in azo coupling reactions
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Contributing to the chromophore structure of resulting dyes
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Enhancing dye stability and color properties
Scientific Research Applications
In scientific research, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) serves multiple purposes:
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It functions as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures
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The compound is employed in proteomics research to study protein interactions and functions
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It serves as a model compound for investigating reaction mechanisms and molecular interactions
Industrial Applications
The industrial significance of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) extends to the production of specialty chemicals and materials with unique properties. Its structural features make it valuable in developing products with specific performance characteristics.
Market Analysis and Consumption Patterns
The global market for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) shows distinctive consumption patterns across different regions and applications.
Global Market Trends
Market research indicates varying consumption patterns of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) across different countries. The compound's market is analyzed through time series data spanning from 1997 to 2019, with forecasts extending to 2027 and beyond .
The market analysis incorporates factors such as:
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Regional consumption patterns
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Application-specific demand trends
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Financial parameters affecting market dynamics
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Competitive landscape analysis
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Product launch data
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Marketing costs and margins
End-User Segmentation
The consumption of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) varies significantly across different end-user sectors. Market segmentation analysis reveals specific patterns of utilization across various industries, providing insights into the compound's economic importance and future market potential .
Temporal Effects and Stability
The stability and temporal effects of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) are important considerations for its storage, handling, and application.
Laboratory Stability
In laboratory settings, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) demonstrates remarkable stability at room temperature. Its relatively high melting point (158-159°C) indicates significant thermal stability, allowing for extended storage without substantial degradation .
Environmental Factors
Environmental factors such as humidity, light exposure, and temperature fluctuations can influence the stability and reactivity of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). Proper storage conditions are essential to maintain its chemical integrity and prevent unwanted degradation or reactions.
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